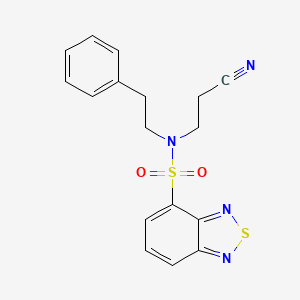

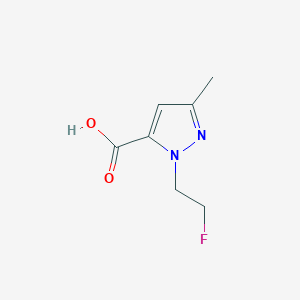

![molecular formula C21H16FN5O3S B2505267 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105236-07-4](/img/structure/B2505267.png)

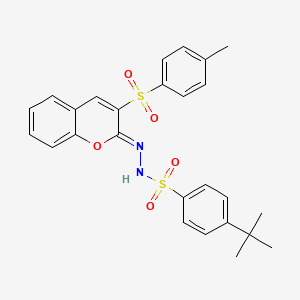

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, is a complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, the first paper discusses thiazolyl N-benzyl-substituted acetamide derivatives, which share a similar acetamide moiety and are evaluated for their Src kinase inhibitory and anticancer activities . The second paper focuses on the synthesis and pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, which also contain an acetamide group and a thioether linkage similar to the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of thione derivatives with chloro-substituted acetamide compounds . Although the exact synthesis route for the compound of interest is not provided, it can be inferred that a similar strategy might be employed, involving the formation of thioether linkages and the introduction of acetamide functionalities. The synthesis of such compounds typically requires careful control of reaction conditions and purification steps to achieve the desired product with high purity.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group, which is a key functional moiety in these compounds. The structure is further modified by the introduction of various aromatic and heteroaromatic rings, which can significantly influence the compound's biological activity . The presence of substituents such as fluorine atoms can also affect the molecule's electronic properties and its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups such as thioethers and aromatic rings. These groups can participate in various chemical reactions, including protonation, which is evidenced by the determination of pKa values in the second paper . The acidity constants indicate the sites of protonation, which are important for understanding the compound's behavior in different pH environments, a factor that can be crucial for its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and acidity, are essential for their potential application as drug precursors or active pharmaceutical ingredients. The pKa values provide information about the compound's acid-base properties, which are important for its solubility and membrane permeability . The structural features, such as the presence of fluorine atoms or thiazole rings, can also influence the lipophilicity and, consequently, the pharmacokinetic profile of these compounds .

Wissenschaftliche Forschungsanwendungen

Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Dual Inhibitors

Research on related compounds has focused on developing inhibitors targeting the PI3Kα and mTOR pathways, crucial in cancer therapy. A study explored various heterocyclic analogs to improve metabolic stability, indicating potential for cancer treatment research (Stec et al., 2011).

Anti-inflammatory Activity

Compounds with similar structural features have been synthesized and assessed for their anti-inflammatory properties. Among these, certain derivatives showed significant activity, suggesting the research value of these compounds in developing anti-inflammatory agents (Sunder & Maleraju, 2013).

Src Kinase Inhibitory and Anticancer Activities

Another study synthesized and evaluated thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. These compounds, particularly the unsubstituted N-benzyl derivative, showed promising results in inhibiting cell proliferation of various cancer cells (Fallah-Tafti et al., 2011).

Peripheral Benzodiazepine Receptor (PBR) Study Using Positron Emission Tomography (PET)

Fluorinated derivatives similar to the query compound have been synthesized for the study of PBR using PET, a critical tool in diagnosing neurodegenerative disorders. This research underscores the utility of such compounds in developing diagnostic agents (Fookes et al., 2008).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN5O3S/c1-12-16-9-23-27(15-5-2-13(22)3-6-15)20(16)21(26-25-12)31-10-19(28)24-14-4-7-17-18(8-14)30-11-29-17/h2-9H,10-11H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGZHQGBMUTWFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

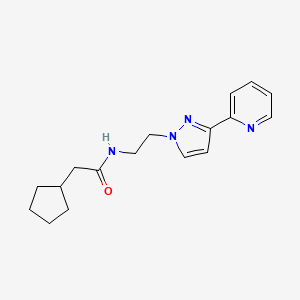

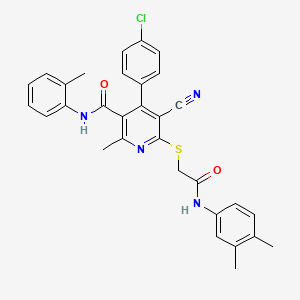

![[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2505192.png)

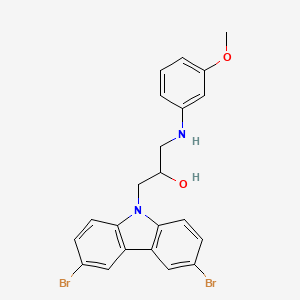

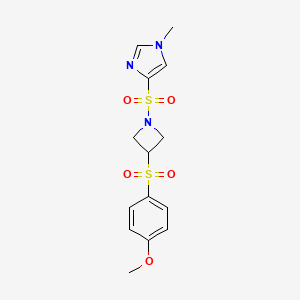

![ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2505194.png)

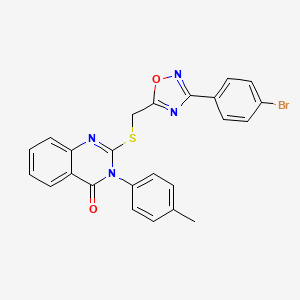

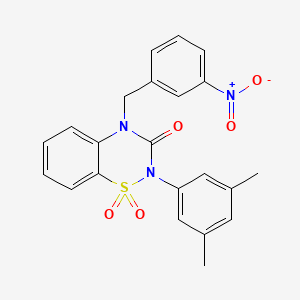

![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)

![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)